Ethyl (Z)-3-(2-fluorophenyl)acrylate
Description
Ethyl (Z)-3-(2-fluorophenyl)acrylate is a fluorinated acrylate ester characterized by a (Z)-configured α,β-unsaturated ester backbone and a 2-fluorophenyl substituent at the β-position. The Z-configuration refers to the spatial arrangement of the ester and aryl groups on either side of the double bond, which significantly influences its electronic properties, reactivity, and intermolecular interactions.
Properties
CAS No. |
89760-43-0 |
|---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
ethyl (Z)-3-(2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7- |
InChI Key |
YOIVHDQJCFLRRB-FPLPWBNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CC=CC=C1F |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-(2-fluorophenyl)acrylate typically involves the esterification of (Z)-3-(2-fluorophenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted under controlled temperature and pressure conditions to optimize the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of (Z)-3-(2-fluorophenyl)acrylic acid.
Reduction: Formation of ethyl (Z)-3-(2-fluorophenyl)propionate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (Z)-3-(2-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (Z)-3-(2-fluorophenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
Halogenated Acrylates
- Ethyl (Z)-3-(2,6-difluorophenyl)acrylate (): Features two fluorine atoms at the 2- and 6-positions of the phenyl ring. Synthesized via visible-light photocatalytic decarboxylation with an 80% yield and Z/E ratio of 90:10.
Ethyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate ():
- Contains a bromine atom at the α-position and an ethoxy group on the phenyl ring.
- IR peaks at 1719 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (C=C) differ from fluorinated analogs due to bromine’s polarizability.
- Lower thermal stability (oil form) compared to crystalline brominated acrylates like methyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (mp. 59°C) .
Electron-Withdrawing vs. Electron-Donating Groups
Ethyl (Z)-3-(4-methoxyphenyl)-3-(phenylselanyl)acrylate ():
- The 4-methoxy group is electron-donating, reducing electrophilicity at the α-position.
- Contrasts with fluorine’s electron-withdrawing nature, which enhances reactivity in conjugate additions.
- Ethyl (Z)-3-(4-cyanophenyl)-2-bromoacrylic acid (): The cyano group strongly withdraws electrons, leading to higher acidity (pKa) and distinct NMR shifts (e.g., δ ~167 ppm for carbonyl carbons) compared to fluorinated derivatives .
Z/E Isomerism
- Ethyl (E)-2,2-difluoro-4-(2-fluorophenyl)but-3-enoate (): Demonstrates 99% E-selectivity due to steric hindrance from the difluoroalkyl chain, highlighting how substituent bulkiness dictates stereochemical outcomes .
Spectroscopic and Physical Properties
Key Spectral Data
- Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts in ¹H/¹³C NMR. For example, in ethyl (Z)-3-(benzylamino)-2-(cyanomethyl)-3-(2-fluorophenyl)acrylate (), the 2-fluorophenyl group induces distinct splitting patterns .
Physical States
- Fluorinated acrylates like the target compound are typically oils (e.g., ), whereas brominated or selenated derivatives may crystallize (e.g., ).
Biological Activity
Ethyl (Z)-3-(2-fluorophenyl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
This compound is an acrylate derivative characterized by the presence of a fluorophenyl group. Its chemical structure can be represented as follows:
This compound belongs to a class of molecules known for their ability to interact with biological systems, often leading to significant pharmacological effects.
Antiproliferative Activity
Several studies have documented the antiproliferative effects of this compound against various cancer cell lines. For instance:
- HepG2 Cells : A study reported an IC50 value of 1.88 μM for a related coumarin-acrylamide derivative against HepG2 cells, suggesting that compounds with similar structures may exhibit potent antiproliferative activity . This indicates that this compound could also possess significant anticancer properties.
- Mechanism of Action : The compound appears to inhibit β-tubulin polymerization, which is crucial for cell division. Inhibition percentages were noted at 84.34%, indicating a strong potential for disrupting cancer cell proliferation . The compound's ability to induce apoptosis was also highlighted, with a reported 15.24-fold increase in apoptotic cells compared to untreated controls.
Case Studies and Research Findings
A variety of research studies have explored the biological activity of this compound and its analogs:
- Antitumor Evaluation : Research involving structural analogs with electron-withdrawing groups, such as fluorine, demonstrated enhanced inhibitory activities against cancer cell lines compared to those with electron-donating groups. This suggests that modifications in the molecular structure can significantly impact biological efficacy .
- Apoptosis Mechanism : Studies indicated that compounds similar to this compound modulate apoptosis-related proteins such as Bcl-2 and caspases. Specifically, down-regulation of p-Bcl-2 and up-regulation of c-caspase 3 were observed, indicating a pathway through which these compounds exert their anticancer effects .
- Histopathological Studies : In vivo studies on animal models treated with related acrylate compounds showed less disruption of hepatic architecture compared to untreated groups, further supporting the potential therapeutic benefits and reduced toxicity of these compounds .
Data Table
The following table summarizes key findings regarding the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
